molecular formula C19H18N4O2 B12178109 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B12178109
M. Wt: 334.4 g/mol
InChI Key: PHHDJZRQCYUWCV-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds.

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and benzimidazole precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the benzimidazole derivative can be prepared via the condensation of o-phenylenediamine with formic acid. These intermediates are then coupled using acylation reactions under controlled conditions to form the final compound .

Chemical Reactions Analysis

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is often used in studies related to cell signaling and apoptosis.

    Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole moieties can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide is unique due to its dual indole and benzimidazole structures. Similar compounds include:

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C19H18N4O2/c1-25-11-18-22-16-7-6-13(9-17(16)23-18)21-19(24)8-12-10-20-15-5-3-2-4-14(12)15/h2-7,9-10,20H,8,11H2,1H3,(H,21,24)(H,22,23)

InChI Key

PHHDJZRQCYUWCV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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